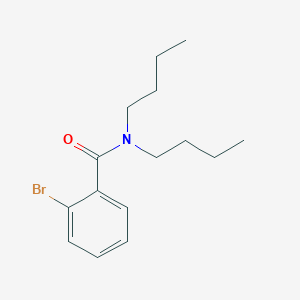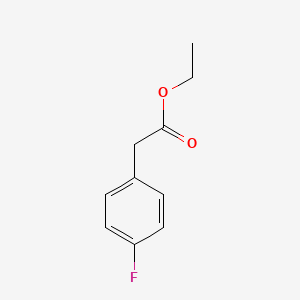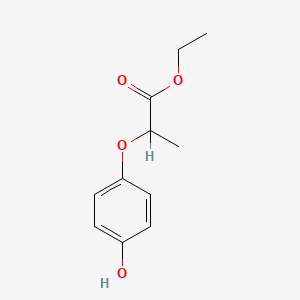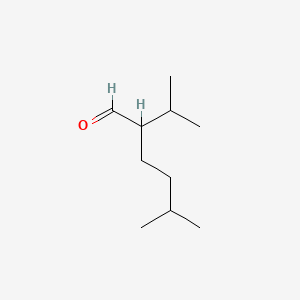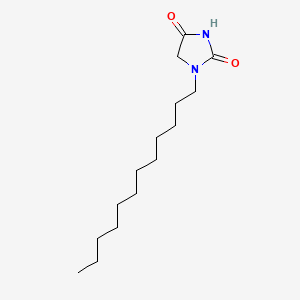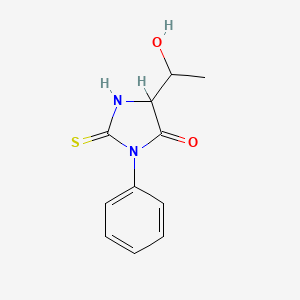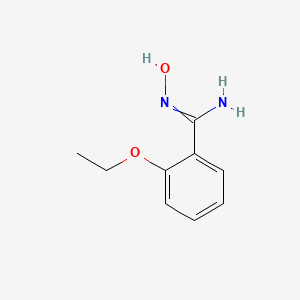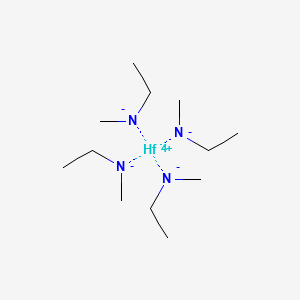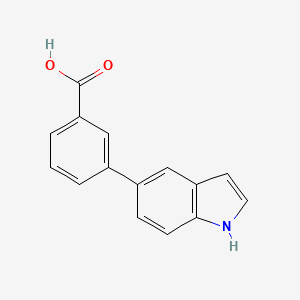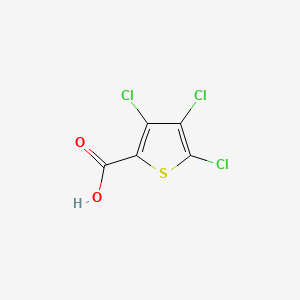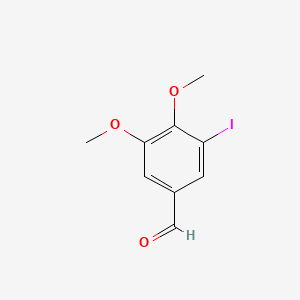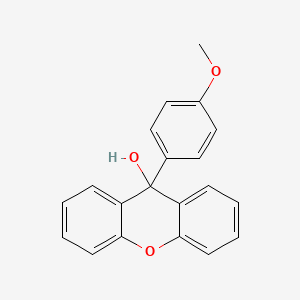
9-(4-Methoxyphenyl)xanthen-9-ol
Übersicht
Beschreibung
9-(4-Methoxyphenyl)xanthen-9-ol is a chemical compound belonging to the xanthenol family. It is characterized by a xanthene core structure substituted with a 4-methoxyphenyl group and a hydroxyl group at the 9th position. This compound is known for its ability to form inclusion compounds with various guest molecules, making it a valuable subject in the field of crystal engineering and host-guest chemistry .
Wirkmechanismus
Mode of Action
The mode of action of 9-(4-Methoxyphenyl)xanthen-9-ol involves its interaction with its targets. The compound forms inclusion compounds with various guests, and these structures are dominated by hydrogen bonding between the hydroxyl groups and the nitrogen of the morpholine . .
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3’,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)xanthen-9-ol typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the reaction of 4-methoxybenzaldehyde with 2-hydroxybenzophenone in the presence of a base, followed by cyclization to form the xanthene core . The reaction conditions often involve heating the mixture under reflux with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts such as iodine or other Lewis acids can facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Methoxyphenyl)xanthen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydroxyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetyl chloride or benzoyl chloride can be used for acylation reactions.
Major Products Formed
Oxidation: Formation of 9-(4-Methoxyphenyl)xanthen-9-one.
Reduction: Formation of 9-(4-Methoxyphenyl)dihydroxyxanthene.
Substitution: Formation of various substituted xanthenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
9-(4-Methoxyphenyl)xanthen-9-ol has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(3-Methoxyphenyl)xanthen-9-ol
- 9-(4-Methylphenyl)xanthen-9-ol
- 9-(3-Trifluoromethylphenyl)xanthen-9-ol
Uniqueness
9-(4-Methoxyphenyl)xanthen-9-ol is unique due to its specific substitution pattern, which influences its inclusion properties and reactivity. The presence of the methoxy group at the 4th position enhances its ability to form stable inclusion compounds with a variety of guest molecules, making it a valuable compound in host-guest chemistry .
Eigenschaften
IUPAC Name |
9-(4-methoxyphenyl)xanthen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-15-12-10-14(11-13-15)20(21)16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYACEJZTEMQQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392487 | |
| Record name | 9-(4-Methoxyphenyl)xanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94465-25-5 | |
| Record name | 9-(4-Methoxyphenyl)xanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



